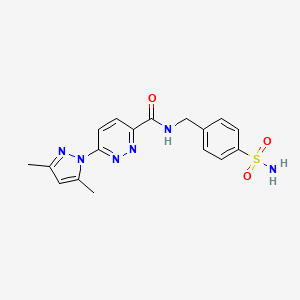
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a 4-sulfamoylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production with minimal by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridazine ring can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can be performed on the pyridazine ring or the sulfamoyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be introduced using appropriate coupling reagents.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Reduced pyridazine or sulfamoyl derivatives.
Substitution: Various substituted pyridazine derivatives.
科学的研究の応用
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and inflammation.
Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.
類似化合物との比較
3-(4-sulfamoylphenyl)pyridazine-2-carboxamide
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
4-(4-sulfamoylbenzyl)pyridazine-3-carboxamide
Uniqueness: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide stands out due to its specific combination of functional groups, which can lead to unique biological and chemical properties compared to similar compounds.
生物活性
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyridazine core substituted with a 3,5-dimethyl-1H-pyrazole group and a sulfamoylbenzyl moiety. The synthesis of this compound typically involves multi-step organic reactions which have been optimized to enhance yield and purity.
Table 1: Structural Features
| Component | Description |
|---|---|
| Core Structure | Pyridazine |
| Substituent 1 | 3,5-Dimethyl-1H-pyrazole |
| Substituent 2 | 4-Sulfamoylbenzyl |
| Functional Group | Carboxamide |
Antimicrobial Properties
Preliminary studies indicate that This compound exhibits significant antimicrobial activity. Research has shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed promising results. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Plant Growth Stimulant | Enhanced growth in certain plants |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance, it may act on enzymes involved in bacterial cell wall synthesis or modulate pathways critical for cancer cell survival.
Case Studies
- Antibacterial Study : A study involving the evaluation of the compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antibacterial agent.
- Cancer Cell Line Study : In research conducted on human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic.
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(4-sulfamoylphenyl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-3-5-14(6-4-13)27(18,25)26/h3-9H,10H2,1-2H3,(H,19,24)(H2,18,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIOJGCVCONMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














